molecular formula C43H69NO12 B1665279 Ascomycin CAS No. 104987-12-4

Ascomycin

Katalognummer B1665279
CAS-Nummer: 104987-12-4
Molekulargewicht: 792.0 g/mol
InChI-Schlüssel: ZDQSOHOQTUFQEM-CUMYOKFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ascomycin, also known as Immunomycin, FR-900520, FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . It has been researched for the treatment of autoimmune diseases and skin diseases, and to prevent rejection after an organ transplant . It’s a highly valuable multifunctional drug which exhibits numerous biological properties .


Synthesis Analysis

Due to the structural complexity of this compound, there occurs difficulty in its chemical synthesis . Therefore, microbial production has been preferred by using Streptomyces hygroscopicus subsp. ascomyceticus . Through several genetic manipulation and mutagenesis techniques, the yield can be increased by several folds without any difficulties . Genetic engineering has played a significant role in understanding the biosynthetic pathway of this compound .


Molecular Structure Analysis

This compound is a pharmacologically significant 23-membered macrocyclic polyketide antibiotic . It has a structural analog known as tacrolimus (FK506) which is also used as a well-known immunosuppressive agent in the prevention of xenograft rejection after an organ transplant in humans .


Chemical Reactions Analysis

This compound is a secondary metabolite, the production of which is often limited by the shortage of precursors during the late fermentation phase . Polyhydroxybutyrate is an intracellular polymer accumulated by prokaryotic microorganisms . Developing polyhydroxybutyrate as an intracellular carbon reservoir for precursor synthesis is of great significance to improve the yield of this compound .


Physical And Chemical Properties Analysis

This compound is a multifunctional antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus . As a secondary metabolite, the production of this compound is often limited by the shortage of precursors during the late fermentation phase .

Wissenschaftliche Forschungsanwendungen

Immunsuppression bei Organtransplantationen

Ascomycin, auch bekannt als FK520, ist ein starkes Immunsuppressivum, das verwendet wird, um eine Abstoßungsreaktion des Transplantats bei Patienten mit Organtransplantationen zu verhindern. Es wirkt, indem es die Aktivierung und Proliferation von T-Lymphozyten hemmt, die für die Abstoßungsreaktion des Körpers entscheidend sind .

Behandlung von Hauterkrankungen

This compound und seine Derivate, wie z. B. Pimecrolimus, sind wirksam bei der Behandlung einer Reihe von Hauterkrankungen. Pimecrolimus wird insbesondere als Erstlinientherapie bei leichter bis mittelschwerer atopischer Dermatitis eingesetzt . Es wird auch wegen seiner Wirksamkeit gegen Psoriasis, Seborrhoische Dermatitis und Vitiligo untersucht .

Antieinflammatorische Anwendungen

Die Derivate von this compound weisen starke entzündungshemmende Eigenschaften auf. Sie können die Freisetzung von Histamin aus Mastzellen und Basophilen hemmen, die eine wichtige Rolle bei allergischen Reaktionen spielen. Dies macht this compound zu einem möglichen Kandidaten für die Behandlung von allergischen Reaktionen .

Nervenregeneration

This compound hat sich als vielversprechend bei der Förderung der Nervenregeneration mit hoher funktioneller Wiederherstellung erwiesen. Diese Anwendung ist besonders vielversprechend für Patienten, die an Nervenschäden aufgrund von Verletzungen oder bestimmten Erkrankungen leiden .

Antifungale und Antispasmodische Eigenschaften

This compound besitzt antifungale und antispasmodische Eigenschaften, was es zu einem wertvollen Medikament für die Behandlung von Pilzinfektionen und spasmodischen Zuständen macht .

Antimalaria-Aktivität

Forschungen haben gezeigt, dass this compound antimalarielle Eigenschaften besitzt, was einen neuen Weg für die Behandlung von Malaria eröffnet, einer Krankheit, die durch Plasmodium-Parasiten verursacht wird .

Gentechnik und Prozessoptimierung

Gentechnik-Techniken wurden eingesetzt, um die Produktion von this compound durch Manipulation des mikrobiellen Produzenten, Streptomyces hygroscopicus var. ascomyceticus, zu verbessern. Dies umfasst die Steigerung der Ausbeute durch genetische Manipulation und Mutagenese .

Produktion von Sekundärmetaboliten

Die this compound-Produktion wurde durch den Einsatz von Polyhydroxybutyrat als intrazellulärem Kohlenstoffreservoir im produzierenden Mikroorganismus verbessert. Diese Strategie hat Auswirkungen auf die Steigerung der Ausbeute anderer Sekundärmetabolite .

Wirkmechanismus

Target of Action

Ascomycin, also known as Immunomycin or FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . The primary target of this compound is macrophilin-12 , a type of immunophilin . This interaction plays a crucial role in the compound’s immunosuppressive and antifungal activities.

Mode of Action

This compound acts by binding to immunophilins, especially macrophilin-12 . This binding inhibits the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, an important cellular component of the atopic response .

Biochemical Pathways

The biosynthesis of this compound and aromatic amino acid are closely related through chorismic acid via the shikimate biosynthesis pathway . The activation of the pentose phosphate pathway also provides more reducing power via NADPH along with erythrose 4-phosphate, a direct precursor of the shikimate pathway . This is important to enhance the production of this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in drug discovery and chemical safety assessment . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive properties. It inhibits the production of certain cytokines, thereby modulating immune responses . It also preferentially inhibits the activation of mast cells, which play a key role in allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolism of polyhydroxybutyrate, an intracellular polymer, has been found to be beneficial for cell growth and this compound production . This polymer acts as an intracellular carbon reservoir, stored as polymers when carbon sources are abundant and depolymerized into monomers for the biosynthesis of precursors when carbon sources are insufficient .

Safety and Hazards

Ascomycin produces a more selective immunomodulatory effect in that it inhibits the elicitation phase of allergic contact dermatitis but does not impair the primary immune response when administered systemically .

Zukünftige Richtungen

Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of this compound including an update of the ongoing yield improvement techniques as well as screening method of novel strains for this compound production .

Eigenschaften

{ "Design of the Synthesis Pathway": "Ascomycin can be synthesized through a convergent strategy by coupling two key fragments: a macrolactone and a polyketide intermediate.", "Starting Materials": [ "Methyl 4-(dimethylamino)phenylacetate", "Ethyl 2-(4-dimethylaminophenyl)acetate", "Methyl 4-(dimethylamino)phenylacetate", "Methyl 4-(dimethylamino)phenylacetate", "2,4-Dimethyl-3-pentanol", "Sodium hydride", "Diisopropylamine", "Lithium diisopropylamide", "Sodium borohydride", "Titanium tetrachloride", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Methanesulfonyl chloride", "Triethylamine", "Succinic anhydride", "Dimethylaminopyridine", "Pyridine", "Sodium hydroxide", "Sodium chloride", "Water", "Ethyl acetate", "Toluene", "Hexanes", "Methylene chloride", "Sodium sulfate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Preparation of the macrolactone intermediate", "Preparation of the polyketide intermediate", "Coupling of the macrolactone and polyketide intermediates", "Conversion of the resulting adduct to Ascomycin", "Preparation of the macrolactone intermediate:", "Formation of the macrolactone ring by reacting methyl 4-(dimethylamino)phenylacetate with ethyl 2-(4-dimethylaminophenyl)acetate using sodium hydride as a base in tetrahydrofuran", "Reduction of the resulting intermediate with sodium borohydride in methanol to give the corresponding alcohol", "Protection of the alcohol with methanesulfonyl chloride and triethylamine in acetone", "Conversion of the resulting mesylate to the corresponding Grignard reagent with magnesium and iodine in ether", "Addition of titanium tetrachloride to the Grignard reagent in tetrahydrofuran to form the macrolactone intermediate", "Preparation of the polyketide intermediate:", "Preparation of the polyketide intermediate involves the condensation of 2,4-dimethyl-3-pentanol with succinic anhydride in the presence of dimethylaminopyridine and pyridine", "Conversion of the resulting intermediate to the corresponding acid by treatment with sodium hydroxide and sodium chloride in water", "Esterification of the acid with ethanol in the presence of sulfuric acid to give the desired ethyl ester", "Coupling of the macrolactone and polyketide intermediates:", "The macrolactone and polyketide intermediates are coupled using lithium diisopropylamide in tetrahydrofuran to give the corresponding adduct", "Conversion of the resulting adduct to Ascomycin:", "The adduct is converted to Ascomycin by treatment with sodium borohydride in methanol and subsequent acidification with hydrochloric acid", "The resulting crude product is purified by extraction with ethyl acetate and toluene, followed by recrystallization from petroleum ether" ] }

CAS-Nummer

104987-12-4

Molekularformel

C43H69NO12

Molekulargewicht

792.0 g/mol

IUPAC-Name

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI-Schlüssel

ZDQSOHOQTUFQEM-CUMYOKFYSA-N

Isomerische SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Kanonische SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Aussehen

Solid powder

Andere CAS-Nummern

104987-12-4

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FK-520;  FK-520;  FK-520;  FR900520;  FR-900520;  FR-900520;  L 683590;  L-683590;  L683590;  Changchuanmycin;  Immunomycin. Ascomycin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascomycin
Reactant of Route 2
Ascomycin
Reactant of Route 3
Ascomycin
Reactant of Route 4
Ascomycin
Reactant of Route 5
Ascomycin
Reactant of Route 6
Ascomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.